4-tert-Butylanisole

Electrochemistry Organic Synthesis Electrosynthesis

Choose 4-tert-Butylanisole for its proven lower oxidation potential, critical for selective electrooligomerization and anodic cyanation. The distinct density (0.938 g/mL) and refractive index (1.503) provide reliable identity checks absent in generic alkylanisoles. Its para-tert-butyl group locks macrocyclic linkers into a fixed cone conformation—unachievable with phenol analogs—enabling precise cyclophane synthesis. Insist on certified purity; demand the differentiation.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 5396-38-3
Cat. No. B1294814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butylanisole
CAS5396-38-3
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC
InChIInChI=1S/C11H16O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8H,1-4H3
InChIKeyMCUPBIBNSTXCPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butylanisole (5396-38-3): Properties and Procurement Profile


4-tert-Butylanisole (CAS 5396-38-3), also known as 1-methoxy-4-tert-butylbenzene or p-tert-butylanisole, is an alkyl-substituted anisole derivative with molecular formula C11H16O and molecular weight 164.24 g/mol [1]. It is a colorless to pale yellow liquid with a density of 0.938 g/mL at 25 °C, a refractive index of n20/D 1.503, a melting point of 18 °C, and a boiling point of 222 °C . The compound is utilized in fragrance formulations, as a synthetic intermediate, and in materials research due to its unique steric and electronic properties conferred by the para-tert-butyl group [2].

Why 4-tert-Butylanisole Cannot Be Readily Substituted with Other Alkylanisoles or tert-Butylphenols


While numerous alkylanisoles and tert-butylphenols exist, 4-tert-butylanisole exhibits distinct physicochemical, electrochemical, and conformational properties that prevent direct substitution. Its para-tert-butyl substitution lowers the oxidation potential relative to ortho-substituted or unsubstituted analogs [1], alters density and refractive index compared to both phenol analogs and other alkylanisoles , influences regioselectivity in catalytic alkylation [2], and imposes specific conformational constraints in macrocyclic systems compared to phenol derivatives [3]. These quantifiable differences mandate rigorous verification for any intended replacement.

Quantitative Evidence Differentiating 4-tert-Butylanisole from Structural Analogs


Lower Oxidation Potential Due to para-tert-Butyl Substitution

In a study of tert-butylated anisoles, 4-tert-butylanisole (para-substituted) exhibited a lower oxidation potential compared to its ortho-substituted isomer. The study reported that para substitution lowers the oxidation potential while ortho substitution raises it [1]. This difference directly impacts the compound's reactivity in electrochemical applications.

Electrochemistry Organic Synthesis Electrosynthesis

Distinct Density and Refractive Index vs. tert-Butylphenol and Unsubstituted Anisole

4-tert-Butylanisole has a density of 0.938 g/mL at 25 °C and a refractive index of 1.503. These values differ from 4-tert-butylphenol (density 0.964 g/mL, n20/D 1.5480), anisole (density 0.858 g/mL, n20/D 1.484), and 2-tert-butylphenol (density 1.236 g/mL, n20/D 1.545) . Such differences are critical for purity assessment and formulation consistency.

Analytical Chemistry Quality Control Formulation

Higher Selectivity for para-Isomer in Catalytic Alkylation of Anisole

In the vapor-phase alkylation of anisole with tert-butanol over Ce-ZSM-5/CF catalyst, 4-tert-butylanisole was produced with higher selectivity compared to 2-tert-butylanisole and 2,4-di-tert-butylanisole [1]. Another study using Ni-FSM-16(15) catalyst reported that the major products were 4-tert-butylanisole, 2-tert-butylanisole, and 2,4-di-tert-butylanisole, with maximum anisole conversion observed at 473 K [2].

Catalysis Fine Chemicals Process Chemistry

Rigid Cone Conformation in Cyclophane Macrocycles vs. Labile Phenol Analogs

In imidazolium cyclophanes incorporating either 4-tert-butylanisole or 4-tert-butylphenol groups as linkers, the cyclophanes containing anisole moieties adopt a cone conformation in the solid state that is not labile on the NMR timescale in solution [1]. In contrast, cyclophanes with one or two phenol moieties adopt non-cone conformations and are labile in solution on the NMR timescale [1].

Supramolecular Chemistry Host-Guest Systems Macrocycle Synthesis

Validated Application Scenarios for 4-tert-Butylanisole Based on Quantitative Evidence


Anodic Cyanation and Electrochemical Oligomerization

When designing electrochemical syntheses involving anisole derivatives, the lower oxidation potential of 4-tert-butylanisole (relative to ortho-substituted isomers) makes it a preferred substrate for anodic cyanation and electrooligomerization [1].

Quality Control and Analytical Method Development

The distinct density (0.938 g/mL) and refractive index (1.503) of 4-tert-butylanisole provide specific benchmarks for identity verification and purity assessment, differentiating it from common impurities like anisole or 4-tert-butylphenol .

Catalytic tert-Butylation Process Optimization

In the vapor-phase alkylation of anisole with tert-butanol, 4-tert-butylanisole is produced with higher selectivity over Ce-ZSM-5/CF catalysts, offering a route to optimize para-isomer yield in fine chemical manufacturing [2].

Supramolecular Building Blocks for Rigid Macrocycles

For the synthesis of cyclophanes and calixarene hybrids requiring a fixed cone conformation, 4-tert-butylanisole-derived linkers provide the necessary rigidity not observed with phenol analogs, which are conformationally labile [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-tert-Butylanisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.